2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S/c1-24-10-12-25(13-11-24)20-19(29(26,27)15-8-6-14(21)7-9-15)23-18(28-20)16-4-2-3-5-17(16)22/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSIDNUUVFTODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the fluorophenyl groups: This step often involves nucleophilic aromatic substitution reactions where fluorine atoms are introduced into the phenyl rings.
Attachment of the sulfonyl group: This can be done using sulfonyl chlorides in the presence of a base to form the sulfonylated intermediate.
Incorporation of the piperazine moiety: This step typically involves nucleophilic substitution reactions where the piperazine ring is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Oxazole/Thiazole Derivatives
Compound A : 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole
- Structure : Shares the oxazole core, 4-methylpiperazine, and sulfonyl group but substitutes the 2-fluorophenyl with a m-tolyl group.
- Molecular weight: 431.9 g/mol .
Compound B : 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole
- Structure : Replaces oxazole with thiazole and substitutes sulfonyl with a methoxyphenyl group. Piperidine replaces piperazine.
- Impact : Thiazole’s additional sulfur atom may enhance polar interactions. Piperidine’s reduced basicity compared to piperazine could affect solubility and target engagement. Crystallographic data (R factor = 0.040) confirms planar geometry .
Compound C : 4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)sulfanyl]-2-(furan-2-yl)-1,3-oxazole
- Structure : Features a furan substituent instead of fluorophenyl and a benzylsulfanyl group.
- Sulfanyl groups may offer distinct redox properties .
Halogen-Substituted Isostructural Derivatives
Compounds 4 and 5 : Chloro vs. Bromo Thiazoles
- Structures : 4-(4-Chlorophenyl)- and 4-(4-bromophenyl)-thiazole derivatives with fluorophenyl and triazole groups.
- Key Findings: Isostructural with identical triclinic (P 1̄) symmetry and two independent molecules per asymmetric unit. Halogen size (Cl vs. Br) minimally affects molecular conformation but alters crystal packing due to van der Waals interactions.
Structural and Crystallographic Insights
- Crystallography : SHELX software (SHELXL, SHELXS) is widely used for refining structures of analogous compounds, achieving high precision (e.g., mean C–C bond length = 0.002 Å in Compound B) .
- Planarity : Most analogs exhibit near-planar cores except for perpendicular fluorophenyl groups, as seen in Compounds 4 and 5 .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Therapeutic Potential: Structural analogs with antimicrobial activity (e.g., Compound 4) suggest the target compound may share similar applications, pending empirical validation .
Biological Activity
The compound 2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole is a synthetic derivative belonging to the oxazole class, which has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including cytotoxicity, analgesic effects, and molecular docking studies, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of g/mol. The structure features a fluorophenyl group, a sulfonyl moiety, and a piperazine ring, which are critical for its biological activity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant activity against:
- MCF-7 (Breast Cancer) : IC values were reported at sub-micromolar concentrations, indicating potent cytotoxicity.
- A549 (Lung Cancer) : Similar trends in cytotoxicity were observed.
The compound's mechanism of action appears to involve apoptosis induction, as evidenced by flow cytometry assays showing increased caspase-3 activity in treated cells .
Table 1: Cytotoxic Activity Against Different Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| A549 | 1.5 | Apoptosis induction |
| U-937 (Leukemia) | 0.5 | Apoptosis induction |
Analgesic Activity
In addition to its anticancer properties, the compound was assessed for analgesic activity using the writhing test and hot plate test in animal models. The results indicated that it possesses analgesic properties comparable to standard analgesics like morphine.
Table 2: Analgesic Activity Assessment
| Test Method | Result | Comparison |
|---|---|---|
| Writhing Test | Significant reduction | Comparable to morphine |
| Hot Plate Test | Increased latency | Comparable to morphine |
Molecular Docking Studies
Molecular docking simulations were performed to predict the binding affinities of the compound with various targets involved in cancer progression and pain pathways. The results indicated strong interactions with proteins related to apoptosis and inflammatory responses.
Table 3: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Bcl-2 | -9.0 | Hydrophobic interactions |
| COX-2 | -8.5 | Hydrogen bonding |
| P53 | -10.0 | Electrostatic interactions |
Case Studies
Several case studies highlighted the therapeutic potential of oxazole derivatives similar to the compound . For instance, derivatives exhibiting structural similarities have shown enhanced anticancer activities and reduced side effects compared to traditional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
